Full Efficacy cAMP Stimulation: Dihydrexidine vs. Partial Agonist SKF-38393 in Rat Striatal Homogenates
Dihydrexidine demonstrates full intrinsic efficacy at D1 receptors, producing maximal cAMP stimulation equivalent to dopamine, whereas the prototypical D1 agonist SKF-38393 achieves only partial activation. In rat striatal homogenates, dihydrexidine doubles the basal rate of cAMP synthesis—an effect comparable to dopamine's maximal response—while SKF-38393 elicits only approximately 50% of this maximal increase [1]. This full efficacy profile is further validated in primate putamen, where dihydrexidine maintains full agonist activity relative to dopamine, while SKF-38393 exhibits only approximately 40% relative efficacy in both rat and monkey brain membranes [2].
| Evidence Dimension | Maximal cAMP synthesis stimulation |
|---|---|
| Target Compound Data | ~100% (doubles basal cAMP synthesis, equivalent to dopamine maximal effect) |
| Comparator Or Baseline | SKF-38393: ~50% maximal increase (rat striatum); ~40% relative efficacy vs. dihydrexidine (primate putamen) |
| Quantified Difference | 2-fold higher maximal cAMP response in rat striatum; ~2.5-fold higher relative efficacy in primate |
| Conditions | Rat striatal homogenate adenylate cyclase assay; rhesus monkey putamen membrane adenylate cyclase assay |
Why This Matters
Full efficacy is essential for maximal D1 receptor activation in systems with low receptor reserve, directly impacting therapeutic potential in Parkinson's disease models where partial agonists show negligible benefit.
- [1] Mottola DM, Brewster WK, Cook LL, Nichols DE, Mailman RB. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist. J Pharmacol Exp Ther. 1992 Jul;262(1):383-93. PMID: 1352553. View Source
- [2] Watts VJ, Lawler CP, Gilmore JH, Southerland SB, Nichols DE, Mailman RB. Dopamine D1 receptors: efficacy of full (dihydrexidine) vs. partial (SKF38393) agonists in primates vs. rodents. Eur J Pharmacol. 1993 Oct 5;242(2):165-72. PMID: 7904233. View Source
